1-Bromo-4-fluoro-2,5-dimethylbenzene
Overview
Description
1-Bromo-4-fluoro-2,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-fluoro-2,5-dimethylbenzene can be synthesized through several methods. One common method involves the bromination of 4-fluoro-2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2,5-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The methyl groups can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Aromatic Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Hydroxyl Derivatives: Formed through nucleophilic substitution.
Substituted Benzene Derivatives: Formed through electrophilic substitution.
Carboxylic Acids and Alkanes: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
1-Bromo-4-fluoro-2,5-dimethylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate for the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: As a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the two methyl groups.
1-Bromo-2,5-dimethylbenzene: Similar structure but lacks the fluorine atom.
4-Bromo-2,5-dimethylphenol: Similar structure with a hydroxyl group instead of fluorine.
Uniqueness
1-Bromo-4-fluoro-2,5-dimethylbenzene is unique due to the presence of both bromine and fluorine atoms along with two methyl groups on the benzene ring. This combination of substituents imparts specific chemical reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-fluoro-2,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWDSJPXBFLCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543648 | |
Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-04-4 | |
Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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